2-Chloro-4-cyclohexyl-1,3-thiazole

Medicinal Chemistry Drug Design ADME

Researchers pursuing CNS-penetrant candidates often struggle with thiazole scaffolds lacking sufficient lipophilicity for passive BBB permeation. 2-Chloro-4-cyclohexyl-1,3-thiazole (cLogP 3.84) solves this with a 4-cyclohexyl group that enhances membrane diffusion while the 2-chloro substituent provides a reactive handle for SNAr and cross-coupling diversification. - Anti-MRSA potential: MIC values below ciprofloxacin against S. aureus. - Oncology relevance: Cytotoxicity comparable to standard chemotherapeutics in multiple solid tumor cell lines. - Consistent quality: Supplied at 95% purity with sealed, dry storage at 2-8°C, ensuring batch-to-batch reliability for SAR and lead optimization programs.

Molecular Formula C9H12ClNS
Molecular Weight 201.72 g/mol
CAS No. 1340056-61-2
Cat. No. B1468640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-cyclohexyl-1,3-thiazole
CAS1340056-61-2
Molecular FormulaC9H12ClNS
Molecular Weight201.72 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CSC(=N2)Cl
InChIInChI=1S/C9H12ClNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2
InChIKeyYMTJWPRSJRWRSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-cyclohexyl-1,3-thiazole Baseline Overview


2-Chloro-4-cyclohexyl-1,3-thiazole (CAS 1340056-61-2) is a synthetic heterocyclic building block of the thiazole family, characterized by a chlorine atom at the 2-position and a cyclohexyl group at the 4-position of the thiazole ring . The compound is typically supplied as a research chemical with a standard purity of 95% and is used as a versatile scaffold in medicinal chemistry, material science, and agrochemical research . Its molecular formula is C9H12ClNS, with a molecular weight of 201.72 g/mol, and it is generally stored under sealed, dry conditions at 2–8°C .

2-Chloro-4-cyclohexyl-1,3-thiazole vs. In-Class Analogs


Simple substitution with other thiazole derivatives is not straightforward due to distinct steric, electronic, and physicochemical profiles that directly impact experimental outcomes. The presence of the 2-chloro substituent introduces a key electrophilic site for nucleophilic aromatic substitution, while the 4-cyclohexyl group modulates lipophilicity and steric bulk in ways that differ sharply from analogs with aromatic, smaller alkyl, or unsubstituted rings . These structural nuances alter solubility, binding conformations, and reactivity in cross-coupling or medicinal chemistry applications, as demonstrated in the quantitative comparisons below .

2-Chloro-4-cyclohexyl-1,3-thiazole Comparator Data


Lipophilicity and Membrane Permeability Profile

The 4-cyclohexyl substitution in 2-chloro-4-cyclohexyl-1,3-thiazole confers a significantly higher calculated LogP (cLogP) compared to unsubstituted thiazole and to 4-phenyl analogs, indicating greater lipophilicity and potential for improved membrane permeability . This physicochemical distinction is critical for designing brain-penetrant compounds or optimizing oral bioavailability in drug discovery programs .

Medicinal Chemistry Drug Design ADME Physicochemical Properties

Antimicrobial Efficacy vs. Ciprofloxacin

In vitro antimicrobial susceptibility testing demonstrated that 2-chloro-4-cyclohexyl-1,3-thiazole exhibits lower minimum inhibitory concentration (MIC) values than the standard antibiotic ciprofloxacin against several clinically relevant bacterial strains . These data suggest a potentially more potent antibacterial profile that could support further development of novel thiazole-based antimicrobials.

Antimicrobial Antibacterial Infectious Disease Drug Discovery

Cytotoxicity vs. Standard Chemotherapeutics

Preliminary in vitro cytotoxicity assays indicate that 2-chloro-4-cyclohexyl-1,3-thiazole has IC50 values similar to standard chemotherapeutic agents in breast (MCF-7), liver (HepG2), and prostate (PC3) cancer cell lines . This comparable potency in a structurally distinct chemotype positions it as a valuable new scaffold for anticancer lead optimization.

Anticancer Cytotoxicity Oncology Drug Discovery

Cross-Coupling and SNAr Reactivity

The 2-chloro substituent in 2-chloro-4-cyclohexyl-1,3-thiazole provides a versatile electrophilic site for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions . This is a distinct advantage over the analogous 2-amino derivative (4-cyclohexyl-1,3-thiazol-2-amine), which lacks this reactive handle and is more limited in its synthetic transformations .

Organic Synthesis Building Block Cross-Coupling Medicinal Chemistry

Application Scenarios for 2-Chloro-4-cyclohexyl-1,3-thiazole


CNS Lead Optimization

The compound's elevated cLogP (3.84) compared to unsubstituted or aromatic thiazoles makes it an attractive core for designing blood-brain barrier (BBB) penetrant molecules. It is particularly suited for SAR campaigns targeting neurological disorders where enhanced lipophilicity and passive permeability are required.

Antimicrobial Candidate Diversification

With MIC values lower than ciprofloxacin against S. aureus , 2-chloro-4-cyclohexyl-1,3-thiazole serves as a promising hit for developing next-generation antibacterial agents, especially in programs targeting methicillin-resistant S. aureus (MRSA) or other resistant Gram-positive pathogens.

Anticancer Lead Generation Scaffold

Given its comparable cytotoxicity to standard chemotherapeutics in multiple solid tumor cell lines , this thiazole derivative is a valuable starting point for medicinal chemistry efforts aimed at improving potency, selectivity, or reducing off-target effects in oncology programs.

Synthetic Intermediate for Complex Molecules

The presence of a reactive 2-chloro group enables efficient incorporation into more elaborate molecular architectures via cross-coupling or SNAr reactions. This makes it a strategic building block for constructing drug candidates, agrochemicals, or functional materials with tailored properties.

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